molecular formula C23H18N2O B14074631 2-[(1E)-1,2-diphenylethenyl]-1-methyl-1,4-dihydroquinazolin-4-one

2-[(1E)-1,2-diphenylethenyl]-1-methyl-1,4-dihydroquinazolin-4-one

Cat. No.: B14074631
M. Wt: 338.4 g/mol
InChI Key: RORSUTMLZHKZLV-UHFFFAOYSA-N
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Description

(E)-2-(1,2-Diphenylvinyl)-1-methylquinazolin-4(1H)-one is an organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core substituted with a diphenylvinyl group. The presence of the (E)-configuration indicates the specific geometric arrangement of the substituents around the double bond.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(1,2-Diphenylvinyl)-1-methylquinazolin-4(1H)-one typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents.

    Introduction of the Diphenylvinyl Group: The diphenylvinyl group can be introduced via a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(1,2-Diphenylvinyl)-1-methylquinazolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinazolinone derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced quinazolinone derivatives.

    Substitution: Formation of substituted quinazolinone derivatives with various functional groups.

Scientific Research Applications

(E)-2-(1,2-Diphenylvinyl)-1-methylquinazolin-4(1H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-2-(1,2-Diphenylvinyl)-1-methylquinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylquinazolin-4(1H)-one: Lacks the diphenylvinyl group.

    1-Methylquinazolin-4(1H)-one: Lacks the diphenylvinyl group and has a simpler structure.

Uniqueness

(E)-2-(1,2-Diphenylvinyl)-1-methylquinazolin-4(1H)-one is unique due to the presence of the diphenylvinyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other quinazolinone derivatives and contributes to its specific applications and reactivity.

Properties

Molecular Formula

C23H18N2O

Molecular Weight

338.4 g/mol

IUPAC Name

2-(1,2-diphenylethenyl)-1-methylquinazolin-4-one

InChI

InChI=1S/C23H18N2O/c1-25-21-15-9-8-14-19(21)23(26)24-22(25)20(18-12-6-3-7-13-18)16-17-10-4-2-5-11-17/h2-16H,1H3

InChI Key

RORSUTMLZHKZLV-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=O)N=C1C(=CC3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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